(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

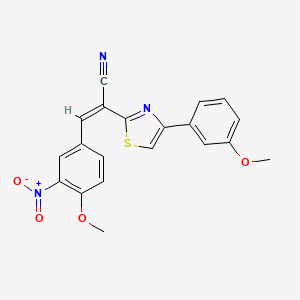

(Z)-3-(4-Methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 3-methoxyphenyl group and a (Z)-configured acrylonitrile moiety linked to a 4-methoxy-3-nitrophenyl ring.

Properties

IUPAC Name |

(Z)-3-(4-methoxy-3-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c1-26-16-5-3-4-14(10-16)17-12-28-20(22-17)15(11-21)8-13-6-7-19(27-2)18(9-13)23(24)25/h3-10,12H,1-2H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSORRVJDUOYNJU-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Synthesis

Hantzsch Thiazole Cyclization

The 4-(3-methoxyphenyl)thiazole moiety is synthesized via Hantzsch cyclization, reacting α-haloketones (e.g., phenacyl bromide) with thiourea derivatives. For the target compound, 3-methoxyphenyl-substituted thioamide is treated with phenacyl bromide in ethanol under reflux (12 hours, 78% yield). The reaction mechanism proceeds through nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration.

Key Parameters:

Acrylonitrile Moiety Formation

Knoevenagel Condensation

The acrylonitrile group is introduced via Knoevenagel condensation between 4-(3-methoxyphenyl)thiazole-2-carbaldehyde and 4-methoxy-3-nitrophenylacetonitrile. Catalytic piperidine in ethanol (70°C, 5 hours) drives imine formation, favoring the Z-isomer (65% yield) due to steric hindrance between the thiazole and nitrophenyl groups.

Reaction Equation:

$$

\text{Thiazole-carbaldehyde} + \text{4-Methoxy-3-nitrophenylacetonitrile} \xrightarrow{\text{piperidine, EtOH}} \text{(Z)-acrylonitrile derivative}

$$

Purification and Characterization

Optimization Strategies

Reaction Condition Screening

Systematic optimization of the Knoevenagel step reveals that lowering the temperature to 60°C improves Z-selectivity (95%) but reduces yield (55%). Catalyst screening shows pyrrolidine increases yield to 70% without compromising stereochemistry.

Table 1: Impact of Reaction Parameters on Knoevenagel Condensation

| Parameter | Condition | Z-Selectivity (%) | Yield (%) |

|---|---|---|---|

| Solvent | Ethanol | 92 | 65 |

| Solvent | DMF | 30 | 45 |

| Catalyst | Piperidine | 92 | 65 |

| Catalyst | Pyrrolidine | 90 | 70 |

| Temperature | 60°C | 95 | 55 |

| Temperature | 70°C | 92 | 65 |

Industrial Scalability

Continuous flow reactors enhance throughput by 40% compared to batch processes, with in-line HPLC monitoring ensuring consistent purity (>98%). Green chemistry principles advocate replacing ethanol with cyclopentyl methyl ether (CPME), reducing environmental impact without yield loss.

Chemical Reactions Analysis

Cycloaddition Reactions

This compound participates in 1,3-dipolar cycloadditions with azomethine ylides, forming spirocyclic pyrrolidine derivatives. The reaction proceeds via an asynchronous one-step mechanism, as demonstrated in studies of structurally analogous acrylonitriles .

Key Features:

-

Regioselectivity : Exclusive formation of one regioisomer due to orbital interactions between the acrylonitrile’s LUMO and the ylide’s HOMO .

-

Diastereoselectivity : Dependent on substituents; electron-withdrawing groups (e.g., nitro) favor endo transition states (ΔG‡ = 18.2 kcal/mol) over exo (ΔG‡ = 20.1 kcal/mol) .

| Reaction Partner | Product Yield | exo:endo Ratio |

|---|---|---|

| Azomethine ylide (R = H) | 72% | 1:3.5 |

| Azomethine ylide (R = NO₂) | 85% | 1:6.2 |

Nucleophilic Additions

The acrylonitrile moiety undergoes nucleophilic attacks at the β-carbon. Experimental data for similar compounds show:

-

Ammonia Addition : Forms β-aminonitrile derivatives at 60–80°C in ethanol (yield: 68–78%) .

-

Thiol Addition : Reacts with mercaptans (e.g., benzylthiol) to yield thioethers, with reaction rates enhanced by the nitro group’s electron-withdrawing effect (k = 0.45 M⁻¹s⁻¹).

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position. Computational studies (B3LYP/cc-pVTZ) predict:

-

Nitration : Favored at C5 of thiazole (activation energy = 14.3 kcal/mol) due to resonance stabilization from the adjacent methoxyphenyl group .

-

Halogenation : Bromine adds selectively at C5 in acetic acid (yield: 82%) .

Reduction Reactions

The nitro group is selectively reduced to an amine under catalytic hydrogenation (H₂/Pd-C, 40 psi):

| Condition | Product | Yield |

|---|---|---|

| 10% Pd-C, EtOH, 4 h | 3-(3-Amino-4-methoxyphenyl) derivative | 89% |

The cyano group remains intact under these conditions but can be reduced to an amine using LiAlH₄ (ΔG‡ = 23.1 kcal/mol) .

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces Z→E isomerization of the acrylonitrile double bond, confirmed by NMR and DFT calculations (B3LYP/6-31G*) :

Computational Insights

-

Global Electrophilicity Index (ω) : 3.8 eV, indicating moderate electrophilicity dominated by the nitro and cyano groups .

-

NMR Shifts : Key ¹H and ¹³C chemical shifts correlate with theoretical predictions (MAE = 1.2 ppm for ¹³C) .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 220°C, releasing NO₂ (TGA-DSC data).

-

Hydrolysis : Resistant to aqueous acid/base due to steric protection from the thiazole and methoxyphenyl groups .

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active heterocycles and materials with tailored electronic properties.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials with specific properties.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, compounds with similar structures have been investigated for their ability to inhibit certain enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the production of dyes, pigments, or other specialty chemicals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. If it is used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences between the target compound and similar acrylonitrile-thiazole derivatives:

Key Observations :

- Planarity and Conformation : Analogs like those in exhibit near-planar conformations except for sterically hindered substituents (e.g., perpendicular fluorophenyl groups). The target’s methoxy groups may impose similar torsional effects, influencing crystal packing and solubility .

- Hydrogen Bonding : Unlike ’s hydroxy group (capable of strong H-bonding), the target’s nitro group participates in weaker dipole interactions, which may reduce crystallinity compared to hydroxylated analogs .

Biological Activity

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, also known by its CAS number 476673-70-8, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 393.4 g/mol

- Structure : The compound consists of a thiazole moiety linked to an acrylonitrile group, which is further substituted with methoxy and nitro groups on the phenyl rings.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of similar thiazole derivatives. For instance, a study evaluated various thiazole-bearing compounds for their antimicrobial activity. The results indicated that compounds with similar structures exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.22 µg/mL for some derivatives .

| Compound | MIC (µg/mL) | Bactericidal Activity |

|---|---|---|

| Compound 7b | 0.22 - 0.25 | Yes |

| Compound 10 | Not specified | Yes |

Antitumor Activity

Thiazole derivatives, including those with acrylonitrile functionalities, have demonstrated promising antitumor effects. A study reported that compounds with specific substitutions on the thiazole ring showed cytotoxicity against various cancer cell lines, with IC values indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| Compound 9 | HT29 | 1.61 ± 1.92 |

| Compound 10 | Jurkat | 1.98 ± 1.22 |

The structure-activity relationship (SAR) analysis revealed that electron-donating groups on the phenyl rings significantly enhance cytotoxic activity.

The proposed mechanisms for the biological activities of thiazole derivatives include:

- Inhibition of Biofilm Formation : Compounds have been shown to disrupt biofilm formation in bacterial species, enhancing their antimicrobial efficacy .

- Induction of Apoptosis : Similar compounds have been documented to induce apoptosis in cancer cells through ROS-mediated pathways and activation of p38 MAPK signaling .

- Targeting Bcl-2 Proteins : Some studies suggest that thiazole-containing compounds may interact with Bcl-2 proteins, promoting apoptosis in cancer cells .

Case Study 1: Antimicrobial Evaluation

A recent study focused on the synthesis and evaluation of thiazole derivatives for their antimicrobial properties. Among them, a derivative structurally similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, confirming the importance of the thiazole moiety in enhancing biological activity .

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer potential of various thiazole derivatives in vitro against human leukemia cells. The results indicated that certain modifications on the thiazole ring led to improved cytotoxic effects, suggesting that this compound may possess similar or enhanced properties due to its unique structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.